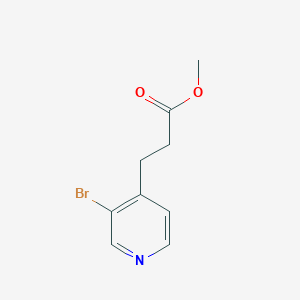

methyl 3-(3-bromopyridin-4-yl)propanoate

CAS No.: 2111029-43-5

Cat. No.: VC12011983

Molecular Formula: C9H10BrNO2

Molecular Weight: 244.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2111029-43-5 |

|---|---|

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 244.08 g/mol |

| IUPAC Name | methyl 3-(3-bromopyridin-4-yl)propanoate |

| Standard InChI | InChI=1S/C9H10BrNO2/c1-13-9(12)3-2-7-4-5-11-6-8(7)10/h4-6H,2-3H2,1H3 |

| Standard InChI Key | DQJOQAYEYITKQF-UHFFFAOYSA-N |

| SMILES | COC(=O)CCC1=C(C=NC=C1)Br |

| Canonical SMILES | COC(=O)CCC1=C(C=NC=C1)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by a pyridine ring substituted with a bromine atom at position 3 and a methyl propanoate group at position 4. Key structural identifiers include:

-

Molecular Formula: C₉H₁₀BrNO₂

-

SMILES: COC(=O)CCC1=C(C=NC=C1)Br

The ester group introduces polarity, while the bromine atom enhances electrophilicity, making the compound amenable to nucleophilic substitutions.

Spectroscopic and Physicochemical Properties

Predicted collision cross sections (CCS) for various adducts, calculated via mass spectrometry, are as follows:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 243.99677 | 143.3 |

| [M+Na]⁺ | 265.97871 | 146.6 |

| [M-H]⁻ | 241.98221 | 142.9 |

These values assist in characterizing the compound’s behavior in analytical workflows, particularly in metabolomics and drug discovery .

Synthetic Pathways and Optimization

Precursor Synthesis: 3-Bromo-4-methylpyridine

A critical precursor, 3-bromo-4-methylpyridine, is synthesized via a two-step process:

-

Reduction of 4-Methyl-3-nitropyridine:

-

Bromination via Diazotization:

Esterification to Methyl 3-(3-Bromopyridin-4-yl)propanoate

While explicit protocols for this compound are absent in literature, analogous esterifications suggest:

-

Route: Reaction of 3-bromo-4-methylpyridine with methyl acrylate via Michael addition or palladium-catalyzed coupling.

-

Alternative: Hydrolysis of a nitrile intermediate followed by esterification with methanol.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s bromine and ester groups make it a candidate for:

-

Kinase Inhibitors: Bromopyridines are common in ATP-binding site targeting.

-

Anticancer Agents: As seen in analogues like imatinib, where halogenated pyridines enhance binding affinity .

Agrochemical Development

Brominated pyridines are utilized in herbicides and insecticides. For instance, the propanoate side chain could improve soil mobility or bioavailability .

Material Science

The planar pyridine ring and ester group may contribute to liquid crystal or polymer synthesis, though direct evidence requires further study .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume